N-丁基苯甲酰胺

概述

描述

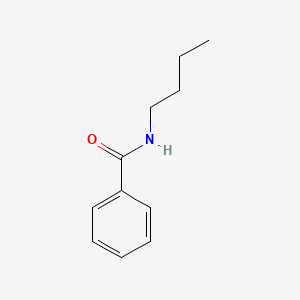

N-Butylbenzamide is an organic compound with the molecular formula C₁₁H₁₅NO and a molecular weight of 177.2429 g/mol . It is a derivative of benzamide where the amide nitrogen is substituted with a butyl group. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.

科学研究应用

Pharmaceutical Applications

N-Butylbenzamide has been investigated for its potential therapeutic effects, particularly in neurodegenerative diseases and cancer treatment.

Neuroprotective Properties

Research has indicated that certain benzamide derivatives exhibit neuroprotective effects, notably against Parkinson's disease. A study demonstrated that a family of benzamide compounds, including N-butylbenzamide, showed significant activity in preventing dopamine depletion induced by MPTP in animal models. The compounds were tested for their ability to inhibit monoamine oxidase, an enzyme that breaks down dopamine, thereby potentially slowing the progression of neurodegenerative conditions .

Table 1: Neuroprotective Activity of Benzamide Derivatives

| Compound | Activity (Dopamine Preservation) |

|---|---|

| N-butylbenzamide | Significant |

| N-tert-butyl 4-nitrobenzamide | Moderate |

| N-phenyl trimethylacetamide | Low |

Anticancer Effects

Another significant application of N-butylbenzamide is its synthesis as part of anticancer agents. A study synthesized several alkyl-benzamides, including N-butylbenzamide, and evaluated their effects on colon cancer cell lines (HCT-116). The results indicated that while the synthesized derivatives had varying degrees of potency, N-butylbenzamide showed promising inhibitory effects on cancer cell proliferation .

Table 2: Anticancer Activity of Alkyl-Benzamides

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| N-butylbenzamide | 0.15 | HCT-116 |

| Gallic Acid | 0.05 | HCT-116 |

| Doxorubicin | 0.001 | HCT-116 |

Material Science Applications

N-butylbenzamide also finds applications in material science, particularly as a plasticizer and in polymer formulations.

Plasticizer Properties

N-butylbenzamide has been identified as a plasticizer in various polymer applications due to its ability to enhance flexibility and processability. It has shown effective absorption and distribution properties in biological systems, making it a candidate for environmentally friendly plasticizers .

Table 3: Plasticizing Effectiveness of Various Compounds

| Compound | Plasticizing Effect (%) |

|---|---|

| N-butylbenzamide | 30 |

| Di-n-butyl phthalate | 45 |

| Triethyl citrate | 25 |

Neuroprotective Study Case

In a controlled study involving mice treated with MPTP to induce Parkinson-like symptoms, the administration of N-butylbenzamide resulted in a notable preservation of dopamine levels compared to control groups receiving no treatment. This study utilized high-performance liquid chromatography (HPLC) for precise measurement of dopamine concentrations .

Anticancer Study Case

A recent study focused on the synthesis of various alkyl-benzamides from gallic acid and their subsequent testing against colon carcinoma cells revealed that N-butylbenzamide exhibited an IC50 value indicating moderate potency against HCT-116 cells. This positions it as a potential candidate for further development in cancer therapeutics .

作用机制

Target of Action

N-Butylbenzamide is a chemical compound with the molecular formula C11H15NO The primary targets of N-Butylbenzamide are not explicitly mentioned in the available literature

Mode of Action

Benzamides, a class of compounds to which n-butylbenzamide belongs, are known to interact with their targets through various mechanisms . The interaction of N-Butylbenzamide with its targets and the resulting changes would depend on the specific target and the biochemical context. More detailed studies are needed to elucidate this aspect.

Biochemical Pathways

Benzamides can participate in a variety of biochemical reactions, depending on their specific structure and the biological context

准备方法

Synthetic Routes and Reaction Conditions: N-Butylbenzamide can be synthesized through the direct condensation of benzoic acid and butylamine. This reaction typically requires a catalyst and can be performed under ultrasonic irradiation to enhance the reaction rate and yield . Another method involves the reaction of nitriles with di-tert-butyl dicarbonate in the presence of a catalyst like copper(II) triflate (Cu(OTf)₂) .

Industrial Production Methods: Industrial production of N-Butylbenzamide often employs high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation techniques can make the process more efficient and environmentally friendly .

化学反应分析

Types of Reactions: N-Butylbenzamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into primary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminium hydride (LiAlH₄) are often used.

Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.

Major Products:

Oxidation: Benzoic acid derivatives.

Reduction: Butylamine and benzylamine derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

相似化合物的比较

Benzamide: The simplest amide derivative of benzoic acid.

N-Methylbenzamide: A derivative where the amide nitrogen is substituted with a methyl group.

N-Ethylbenzamide: A derivative with an ethyl group substitution.

Uniqueness: N-Butylbenzamide is unique due to its butyl substitution, which imparts different physical and chemical properties compared to its simpler counterparts. This substitution can affect its solubility, reactivity, and interaction with biological targets, making it suitable for specific applications where other benzamides may not be as effective .

生物活性

N-Butylbenzamide, a compound with the chemical formula CHNO, has garnered interest in various fields of research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

N-Butylbenzamide is classified as an amide derived from benzoic acid. Its structure consists of a butyl group attached to the nitrogen of the amide functional group, which influences its solubility and reactivity in biological systems. The compound is known for its stability and ability to undergo various chemical reactions, including rearrangements that can yield biologically active derivatives.

1. Inhibition Studies

Recent studies have highlighted the inhibitory effects of N-butylbenzamide on various biological targets:

- MDM2-p53 Interaction : N-Butylbenzamide derivatives have been tested for their ability to inhibit the MDM2-p53 protein-protein interaction, a crucial pathway in cancer biology. The compound exhibited moderate inhibitory activity with an IC value around 505.3 μM, indicating potential as a lead compound in cancer therapeutics .

- Alpha-Glucosidase Inhibition : In comparative studies against standard drugs like acarbose, certain derivatives of N-butylbenzamide demonstrated fair inhibition against alpha-glucosidase, an enzyme involved in carbohydrate metabolism. The findings suggest that modifications to the benzamide structure can enhance biological activity .

2. Neuroprotective Effects

N-Butylbenzamide has been investigated for its neuroprotective properties against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that compounds in this class may slow down neurodegeneration by modulating stress responses within the central nervous system .

The mechanisms by which N-butylbenzamide exerts its biological effects are still being elucidated. However, several hypotheses have emerged:

- Enzyme Inhibition : The ability of N-butylbenzamide to inhibit key enzymes suggests that it may interact with specific active sites or allosteric sites on these proteins, altering their function and downstream signaling pathways.

- Rearrangement Products : The compound can undergo chemical rearrangements that yield more potent derivatives. For example, the Wittig rearrangement involving N-butylbenzamide has led to the synthesis of compounds with enhanced biological activity .

Table 1: Summary of Biological Activities

属性

IUPAC Name |

N-butylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-2-3-9-12-11(13)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAULSHLTGVOYKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70182140 | |

| Record name | Benzamide, N-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70182140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2782-40-3 | |

| Record name | Butylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2782-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, N-butyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002782403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Butylbenzamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26916 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, N-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70182140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-butylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.624 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can N-Butylbenzamide be used to synthesize other compounds?

A1: Yes, N-Butylbenzamide serves as a versatile starting material in organic synthesis. Research has demonstrated its utility in synthesizing diarylmethanols through a two-step process involving a [, ]-Wittig rearrangement with aryl benzyl ethers []. This method tolerates various functional groups like methyl, methoxy, and fluoro, and applies to ortho, meta, and para isomers, highlighting the flexibility of N-Butylbenzamide in chemical transformations.

Q2: How does the structure of N-Butylbenzamide affect its fluorescence properties when attached to β-cyclodextrins?

A2: Studies using isomeric fluorescent β-cyclodextrins modified with N-Butylbenzamide at different positions (ortho, meta, and para) reveal a strong structure-property relationship []. The ortho isomer adopts a butyl-included conformation, whereas the meta and para isomers exhibit phenyl-included conformations. These conformational differences lead to distinct fluorescence behaviors upon binding guest molecules like adamantane carboxylate sodium or deoxycholate sodium, showcasing the importance of N-Butylbenzamide's substitution pattern in dictating supramolecular interactions and fluorescence responses.

Q3: Can N-Butylbenzamide be used to create thermotropic liquid crystalline polymers?

A3: Yes, N-Butylbenzamide plays a crucial role in the synthesis of thermotropic star-block copolymers []. Researchers attached a low molecular weight, acid-functional thermotropic mesogen resembling 4-(4′-methoxybenzoyloxy)-4-n-butylbenzamide to amine-terminated star poly(dimethylsiloxane)s. These copolymers displayed phase separation between the mesogenic blocks and the siloxane cores, leading to the formation of homeotropic phases upon melting. This demonstrates the potential of N-Butylbenzamide-derived mesogens in developing new thermotropic materials.

Q4: What is known about the hydrogen bonding behavior of N-Butylbenzamide?

A5: N-Butylbenzamide, as a representative of N-monosubstituted amides, has been investigated for its hydrogen bonding characteristics using IR and NMR spectroscopy []. While the specific findings are not detailed in the provided abstracts, this research highlights the importance of understanding the intermolecular interactions of N-Butylbenzamide, which can influence its physicochemical properties and reactivity.

Q5: Can N-Butylbenzamide be used to modify proteins?

A6: Although not specifically mentioned in the provided abstracts, a related compound, p-azidosulphonyl-N-butylbenzamide (ASBB), has been explored as a reagent for protein modification, particularly with trypsin []. This suggests potential applications of N-Butylbenzamide derivatives in chemical biology and protein engineering.

Q6: How does N-Butylbenzamide behave in solution?

A7: N-Butylbenzamide's thermodynamic properties in solution have been studied using gas-liquid chromatography []. This type of analysis can provide insights into its solubility, intermolecular interactions with solvents, and other solution-phase behaviors.

Q7: What is the role of N-Butylbenzamide in studying aromatic donor systems?

A8: Infrared spectroscopy has been employed to investigate the interactions between N-Butylbenzamide and aromatic donors []. This research likely focuses on understanding charge-transfer complexes or other interactions involving the aromatic ring of N-Butylbenzamide and electron-rich donor molecules.

Q8: Can N-Butylbenzamide be directly transformed into ketones?

A9: Yes, a novel method utilizing organocerium reagents enables the direct conversion of N-Butylbenzamide and other secondary amides into ketones []. This one-pot reaction, involving activation with trifluoromethanesulfonic anhydride and 2-fluoropyridine, showcases the potential of N-Butylbenzamide as a precursor to valuable ketone derivatives. The reaction exhibits broad functional group tolerance and accommodates diverse organocerium reagents, expanding the synthetic utility of secondary amides like N-Butylbenzamide.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。